

Enbezotinib: A Technical Guide to a Dual RET/SRC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enbezotinib	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enbezotinib (TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both the Rearranged during Transfection (RET) proto-oncogene and the Src family of kinases (SFKs). Developed by Turning Point Therapeutics, **enbezotinib** was engineered to address both treatment-naïve RET-altered cancers and to overcome acquired resistance to first-generation RET inhibitors. Its dual-targeting mechanism aims to inhibit the primary oncogenic driver (RET) while simultaneously blocking a key resistance pathway mediated by SRC signaling. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **enbezotinib**.

Introduction to Enbezotinib

Enbezotinib is a small molecule inhibitor belonging to the class of macrocyclic compounds.[1] Its unique three-dimensional structure is designed to fit into the ATP-binding pocket of RET and SRC kinases with high affinity, leading to the inhibition of their catalytic activity.[2] The rationale for developing a dual RET/SRC inhibitor stems from the observation that SRC signaling can be a bypass mechanism leading to resistance to RET-targeted therapies.[3][4] By inhibiting both targets, **enbezotinib** has the potential for more durable clinical responses.[3] The clinical development of **enbezotinib** was investigated in the Phase 1/2 SWORD-1 trial for patients with



advanced solid tumors harboring RET fusions or mutations, though the trial was ultimately discontinued.[1][5]

Discovery and Synthesis Discovery

The discovery of **enbezotinib** was guided by a structure-based drug design approach aimed at creating a potent and selective inhibitor of RET that could also overcome known resistance mutations, such as those in the solvent front region.[2][6] The macrocyclic scaffold was chosen to provide conformational rigidity and to optimize interactions within the kinase active site, contributing to its high potency and selectivity.[2]

Synthesis of Enbezotinib

While the specific, proprietary, multi-step synthesis of **enbezotinib** has not been publicly disclosed in detail, a representative synthetic approach for macrocyclic kinase inhibitors of this type can be conceptualized based on patent literature for similar compounds and general principles of medicinal chemistry.[6][7][8] The synthesis would likely involve the construction of key heterocyclic building blocks, followed by a macrocyclization step to form the characteristic ring structure.

Representative Synthetic Scheme (Hypothetical):

The synthesis could begin with the preparation of a substituted pyrazole core and a functionalized pyridine fragment. These two key intermediates would then be coupled, followed by a series of reactions to introduce the chiral side chain and prepare the molecule for the final macrocyclization step. The macrocyclization is a critical step and could be achieved via an intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Note: The following is a generalized representation and not the specific, validated synthesis of **enbezotinib**.

Step 1: Synthesis of the Pyrazolopyrimidine Core. This would likely involve the condensation of a hydrazine derivative with a pyrimidine precursor to form the bicyclic pyrazolopyrimidine system.



Step 2: Functionalization of the Core. Halogenation or other activating groups would be introduced to enable subsequent coupling reactions.

Step 3: Synthesis of the Chiral Side Chain. This would involve asymmetric synthesis to establish the correct stereochemistry of the methyl- and amine-bearing side chain.

Step 4: Coupling of the Fragments. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be employed to link the pyrazolopyrimidine core with the chiral side chain and the pyridine fragment.

Step 5: Macrocyclization. An intramolecular reaction, such as an etherification or an amidation, would be used to close the macrocycle.

Step 6: Final Modifications and Purification. Removal of any protecting groups and purification by chromatography would yield the final **enbezotinib** molecule.

Mechanism of Action

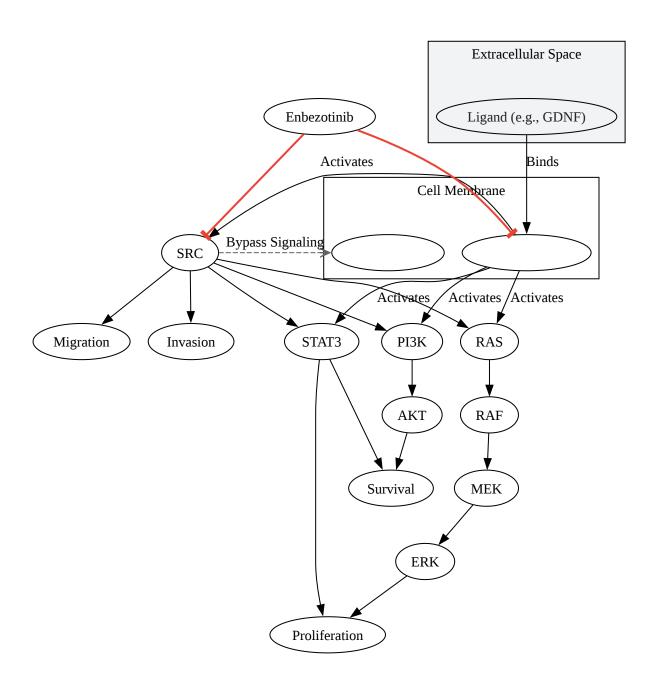
Enbezotinib is a dual inhibitor of RET and SRC tyrosine kinases.[3]

- RET Inhibition: RET is a receptor tyrosine kinase that, when constitutively activated by
 mutations or gene fusions, drives the growth of various cancers, including non-small cell lung
 cancer (NSCLC) and medullary thyroid cancer.[6][9] Enbezotinib binds to the ATP-binding
 site of both wild-type and mutated RET kinases, preventing their autophosphorylation and
 the subsequent activation of downstream signaling pathways.[10]
- SRC Inhibition: SRC is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[11] Upregulation of SRC signaling has been identified as a mechanism of acquired resistance to RET inhibitors.[3] By inhibiting SRC, enbezotinib can potentially overcome or delay the emergence of resistance to RET-targeted therapy.[3]

The dual inhibition of RET and SRC by **enbezotinib** is intended to provide a more comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

Signaling Pathways





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Caption: Enbezotinib inhibits the RET and SRC signaling pathways.



Quantitative Data Preclinical Data

Enbezotinib has demonstrated potent activity against wild-type RET, various RET mutants, and SRC kinase in preclinical studies.

Target	Assay Type	IC50 (nM)	Reference
Wild-type RET	Biochemical	0.26	[12]
Wild-type RET	Cellular (p-RET)	21.9	[12]
RET G810R Mutant	Cellular (Proliferation)	1-17	[13]
15 RET Mutants	Cellular (p-RET)	2.69 - 108	[12]
SRC Kinase	Not Specified	Low nanomolar	[14]

In Vivo Efficacy: In xenograft models of RET-driven cancers, **enbezotinib** demonstrated significant anti-tumor activity.[2]

- In a patient-derived xenograft (PDX) model of NSCLC with a KIF5B-RET fusion, **enbezotinib** treatment led to tumor regression.[2]
- A single 5 mg/kg dose of enbezotinib inhibited RET phosphorylation by over 80% in vivo.
 [14]

Clinical Data

The Phase 1/2 SWORD-1 trial (NCT04161391) evaluated the safety and efficacy of **enbezotinib** in patients with advanced solid tumors harboring RET alterations.[5]



Patient Population	Treatment History	N	Outcome	Reference
RET TKI-naïve	None	5	4 patients showed tumor regressions of -42%, -37%, -23%, and -3%. 2 confirmed partial responses.	[1]
TKI-pretreated	Prior RET TKI	9	3 patients showed tumor regressions of -44%, -27%, and -17%.	[1]

Experimental Protocols Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the IC50 of **enbezotinib** against RET and SRC kinases.[15][16]

Materials:

- Recombinant human RET or SRC kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Enbezotinib (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)



384-well plates

Procedure:

- Prepare a serial dilution of **enbezotinib** in DMSO.
- In a 384-well plate, add the diluted **enbezotinib** or DMSO (vehicle control).
- Add the kinase and peptide substrate solution to each well.
- Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.
- The luminescent signal is read on a plate reader.
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the **enbezotinib** concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of **enbezotinib** on the proliferation of cancer cells harboring RET alterations.[14][17]

Materials:

- Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT cells)
- Cell culture medium and supplements
- Enbezotinib (serially diluted)



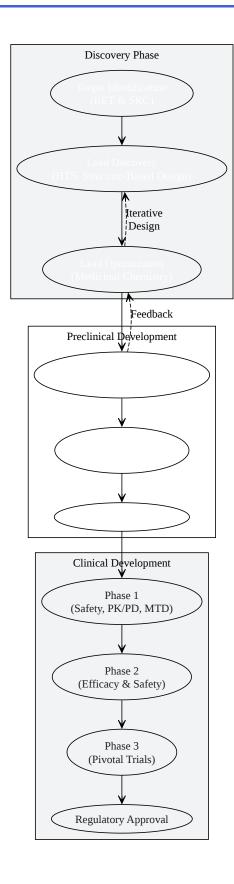
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of enbezotinib in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing the different concentrations of enbezotinib or vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the development of a signal (luminescence, fluorescence, or absorbance).
- Measure the signal using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage
 of cell viability against the logarithm of the enbezotinib concentration.

Experimental and Drug Discovery Workflow





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Caption: A generalized workflow for small molecule kinase inhibitor discovery.



Conclusion

Enbezotinib is a rationally designed dual RET and SRC inhibitor with demonstrated preclinical activity against a range of RET alterations, including those that confer resistance to other RET inhibitors. The initial clinical data from the SWORD-1 trial were promising in both TKI-naïve and pretreated patients with RET-driven cancers. Although the clinical development of **enbezotinib** has been discontinued, the scientific rationale behind its design and the data generated from its evaluation provide valuable insights for the development of next-generation kinase inhibitors aimed at overcoming therapeutic resistance. The in-depth technical information provided in this guide serves as a resource for researchers and drug development professionals in the field of oncology and precision medicine.

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- To cite this document: BenchChem. [Enbezotinib: A Technical Guide to a Dual RET/SRC Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#enbezotinib-discovery-and-synthesis]

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